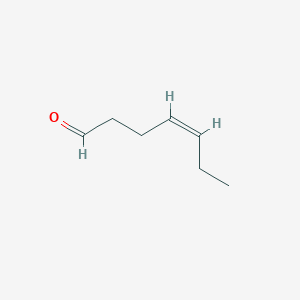

cis-4-Heptenal

説明

Background and Significance of cis-4-Heptenal in Chemical Research

This compound is an unsaturated aldehyde with the chemical formula C7H12O. It is characterized by a seven-carbon chain containing a double bond in the cis configuration at the fourth position and an aldehyde functional group at the terminal carbon. This compound is recognized for its distinct organoleptic properties, often described as fatty, green, and vegetable-like. sigmaaldrich.comsigmaaldrich.com At low concentrations, it can have a potato-like odor, while higher concentrations may present cardboard-like or linseed oil-like notes.

The significance of this compound in chemical research stems from its versatile applications, particularly in the flavor and fragrance industry, organic synthesis, and food chemistry. chemimpex.comchemimpex.comtargetmol.com Its unique structural features, including the reactive aldehyde group and the cis double bond, make it a valuable building block for synthesizing various organic compounds. chemimpex.com It is also a naturally occurring volatile trace constituent found in various foods, including butterfat, milk, seafood, and certain fermented products. guidechem.comsigmaaldrich.commdpi.comresearchgate.net

Current Landscape of this compound Research

Current research involving this compound spans several key areas. In the flavor and fragrance industry, it is widely utilized as a flavoring agent due to its pleasant aroma, making it a popular choice in food products and perfumes. chemimpex.comchemimpex.com It is also employed in organic synthesis as a key intermediate in the development of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com

Research in food chemistry highlights the role of this compound in flavor formation. It contributes to the aroma profiles of various food systems, including seafood like cooked mussels, lobster, and crab. Its presence is also noted in dairy products and has been associated with off-flavors in fish oil. sigmaaldrich.comsigmaaldrich.com Studies have investigated its contribution to the flavor of fermented foods, such as Mouding sufu, a traditional fermented tofu product, where it is identified as a characteristic volatile flavor compound. sigmaaldrich.comresearchgate.net Furthermore, research indicates that this compound can interact with food proteins, influencing flavor binding. For instance, its spherical configuration leads to weaker binding compared to its linear counterpart, trans-2-heptenal (B126707).

Analytical chemistry utilizes this compound as a standard for identifying and quantifying aldehydes in various samples, which is crucial for quality control in manufacturing processes. chemimpex.com Techniques such as gas chromatography-mass spectrometry (GC-MS) and headspace gas chromatography–ion mobility spectrometry (HS-GC-IMS) are employed for its identification and quantification in complex matrices like food samples and ice wine. mdpi.com

Beyond its applications in flavors and synthesis, this compound is also explored in research related to natural products and polymer chemistry. chemimpex.com Researchers study its biological activities in the context of natural product discovery and utilize it in the production of specialty polymers to enhance material properties. chemimpex.com Atmospheric chemistry research also involves studying the reaction kinetics of this compound with species like NO3 radicals, providing data relevant to air pollutants. sigmaaldrich.comsigmaaldrich.com

Detailed research findings often focus on the concentration of this compound in different food matrices and how it changes during processing or storage. For example, studies on farmed hybrid catfish muscle during refrigerated storage showed a consistent trend in this compound content, with the dorsal muscle having a significantly higher concentration than other muscle types. mdpi.com This compound is produced from the oxidation of n-3 polyunsaturated fatty acids and is considered a major volatile contributing to rancid odor. mdpi.comresearchgate.net

| Food Matrix | Condition/Processing | This compound Concentration (e.g., pg/g, µg/kg) | Notes | Source |

| Fresh Milk | Unadulterated | ~50 pg/g | Important odorant due to low odor threshold | researchgate.net |

| Farmed Catfish Muscle | Refrigerated Storage | Varies by muscle type and storage time | Higher in dorsal muscle, linked to rancidity | mdpi.com |

| Mouding Sufu | Fermentation | Characteristic volatile flavor compound | Correlates with specific microbes | researchgate.net |

| Cold Stored Cod | Frozen Storage | Contributes to off-flavor | Present at very low concentration | researchgate.net |

| Ice Wine | Post-Fermentation | Found at varying concentrations | Detected by HS-GC-IMS | mdpi.com |

Research Gaps and Future Academic Trajectories

Despite the existing research, several gaps remain in fully understanding and utilizing this compound. While its role in flavor and fragrance is established, the intricate mechanisms of its formation and interaction within complex food matrices require further investigation. For instance, understanding how microbial communities influence this compound levels during fermentation processes could lead to improved flavor control in fermented foods. researchgate.net

The precise pathways and kinetics of this compound formation from lipid oxidation in various food systems, particularly during different processing and storage conditions, warrant more detailed study. mdpi.comresearchgate.net This knowledge could aid in developing strategies to control off-flavor development in susceptible products.

Furthermore, while its use as an intermediate in organic synthesis is noted, exploring novel and more efficient synthetic routes to this compound and its derivatives could be a fruitful area of research. Investigating its potential as a chiral building block for synthesizing stereochemically complex molecules represents another possible academic trajectory.

Research into the potential therapeutic uses of this compound in the pharmaceutical industry is mentioned, but detailed findings on specific applications and mechanisms of action appear less widely available in the search results. chemimpex.com This suggests a potential research gap and a future direction for exploring its biological activities.

Identifying read-across analogs is a strategy used to address data gaps for fragrance ingredients, suggesting that for compounds like this compound, there might be areas where toxicological or other data are incomplete, necessitating the use of data from structurally similar chemicals. acs.org While safety profiles were excluded from this article as per instructions, the mention of data gaps in a related context implies that comprehensive chemical property and reaction data under various conditions might still be areas for further academic exploration.

Future academic trajectories could also involve exploring new analytical methods for even more sensitive and specific detection and quantification of this compound in diverse samples. Research into its environmental fate and potential atmospheric reactions, building upon initial kinetics studies, could also be pursued. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

特性

CAS番号 |

6728-31-0 |

|---|---|

分子式 |

C7H12O |

分子量 |

112.17 g/mol |

IUPAC名 |

(E)-hept-4-enal |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+ |

InChIキー |

VVGOCOMZRGWHPI-ONEGZZNKSA-N |

SMILES |

CCC=CCCC=O |

異性体SMILES |

CC/C=C/CCC=O |

正規SMILES |

CCC=CCCC=O |

密度 |

0.843-0.855 |

他のCAS番号 |

6728-31-0 |

物理的記述 |

slightly yellow liquid with a fatty, green odou |

ピクトグラム |

Flammable; Irritant |

溶解性 |

soluble in alcohol and most fixed oils; insoluble in wate |

同義語 |

(4Z)-4-Heptenal; (Z)-4-Heptenal; (4Z)-Heptenal; (Z)-4-Heptenal; 4-cis-Heptenal |

製品の起源 |

United States |

Chemical Synthesis and Derivatization Methodologies

De Novo Synthetic Routes for cis-4-Heptenal

De novo synthesis approaches build the this compound molecule from smaller precursors through controlled organic transformations.

The Claisen rearrangement is a fundamental method employed in the synthesis of this compound. thegoodscentscompany.comuni.lufishersci.fifishersci.canih.govchem960.comnih.govfishersci.ca This pericyclic reaction is particularly valuable for forming carbon-carbon bonds and controlling the stereochemistry of the newly formed double bond. fishersci.canih.gov

The synthesis of this compound via Claisen rearrangement typically commences with pent-1-en-3-ol (3-pentenol), which is converted into a vinyl ether intermediate. thegoodscentscompany.comuni.lufishersci.fi The key step involves a nih.govnih.gov-sigmatropic rearrangement of the allyl vinyl ether. thegoodscentscompany.comfishersci.canih.govchem960.comnih.gov This concerted reaction proceeds through a highly ordered cyclic transition state, often depicted as chair-like, which is crucial for controlling the stereochemical outcome. fishersci.canih.govnih.gov The rearrangement yields 4-heptenal (B13408354), typically as a mixture of cis and trans isomers. thegoodscentscompany.com

Stereochemical control to isolate the desired cis isomer is achieved in subsequent steps, commonly through separation techniques such as fractional distillation or chromatographic separation. thegoodscentscompany.com High purities, exceeding 95%, can be obtained for the cis isomer through these methods. thegoodscentscompany.com

The Claisen rearrangement of vinyl ether derivatives to produce 4-heptenal generally requires heating. Reaction temperatures in the range of 120–150°C are typically employed to induce the rearrangement. thegoodscentscompany.com The initial formation of the vinyl ether from 3-pentenol often utilizes acidic catalysis, such as with H₂SO₄. thegoodscentscompany.com

While specific detailed research findings on yield optimization for this compound synthesis via Claisen rearrangement in the provided sources are limited, the method is described as a cornerstone, implying its effectiveness and established nature in synthetic organic chemistry. thegoodscentscompany.com Optimization efforts generally focus on maximizing the conversion to the desired 4-heptenal and improving the efficiency of the subsequent separation of the cis isomer. The adaptability of this method to continuous-flow reactors has been noted for enhancing throughput and minimizing side reactions like polymerization. thegoodscentscompany.com

Based on the available information, direct de novo synthesis of this compound using aldol (B89426) condensation as a primary carbon-carbon bond-forming step to construct the heptenal backbone is not a widely documented approach. Aldol condensation is a versatile reaction for forming β-hydroxy aldehydes or ketones, followed by dehydration to yield conjugated enones. While this compound can be formed through the retro-aldol condensation of compounds like 2,6-nonadienal, this represents a degradation pathway rather than a synthetic route for its production from smaller precursors via aldol chemistry.

Beyond the Claisen rearrangement, other organic transformations have been established for the synthesis of this compound. A notable method involves the selective reduction of 4-heptynal. nih.gov This approach is considered advantageous for large-scale production due to its straightforward purification steps. thegoodscentscompany.com

Catalytic hydrogenation of 4-heptynal using a Lindlar catalyst or palladium-on-carbon (Pd/C) under a hydrogen atmosphere (1–2 atm) facilitates the partial reduction of the triple bond, selectively yielding the cis isomer of 4-heptenal. nih.gov This method allows for controlled introduction of the cis double bond geometry.

Reaction Mechanism and Stereochemical Control

Aldol Condensation Approaches

Biocatalytic and Enzymatic Synthesis Pathways

Biocatalytic and enzymatic methods offer alternative routes for the synthesis of this compound, often leveraging biological systems or enzymes to perform specific transformations. Emerging enzymatic approaches utilize enzymes such as lipoxygenases or alcohol dehydrogenases to oxidize lipid precursors. thegoodscentscompany.com

A case study highlights the microbial oxidation of linoleic acid (C18:2) to produce this compound as a secondary metabolite. thegoodscentscompany.com This process can be carried out using microorganisms like Saccharomyces cerevisiae engineered with specific enzymes, such as CYP52 monooxygenases. thegoodscentscompany.com Research has shown that this microbial oxidation can achieve conversion rates of up to 60%. thegoodscentscompany.com

Detailed research findings on the fermentation parameters for such biocatalytic processes are important for optimizing yield and efficiency. An example of fermentation parameters for microbial oxidation is provided below:

| Parameter | Value |

| pH | 6.5–7.0 |

| Temperature | 30°C |

| Reaction Time | 4–6 hours |

This table illustrates typical conditions explored in biocatalytic synthesis, demonstrating the controlled environment required for optimal enzymatic activity and product formation. thegoodscentscompany.com

Identification and Characterization of Enzyme Systems

Enzyme systems involved in the biosynthesis of aldehydes, including potentially this compound, are often related to lipid metabolism, particularly the oxidative cleavage of unsaturated fatty acids mdpi.comcreative-proteomics.com. Lipoxygenases (LOXs) are key enzymes in the initial stages of lipid oxidation, forming hydroperoxides from fatty acids google.com. These hydroperoxides can then be cleaved by hydroperoxide lyases to produce aldehydes and other volatile compounds google.comgoogle.com.

Research has focused on identifying and characterizing enzymes from various sources, including plants and microorganisms, that can catalyze the formation of flavor compounds, including aldehydes srce.hrgoogle.com. For example, studies have investigated lipoxygenases from sources like soybeans and their ability to produce various volatile compounds, although specific characterization for this compound synthesis requires identifying enzymes that act on precursors leading directly to this compound google.com.

Enzyme characterization involves determining their substrate specificity, optimal reaction conditions (temperature, pH), and kinetic parameters. This is crucial for optimizing enzymatic synthesis processes srce.hr.

Precursor Utilization in Biotransformations

Biotransformations utilizing enzymes or microorganisms can produce this compound from suitable precursors. Unsaturated fatty acids, particularly those with a cis double bond at the appropriate position, serve as common precursors for the enzymatic synthesis of volatile aldehydes mdpi.comoup.com. Linoleic acid (C18:2) is mentioned as a precursor that can be enzymatically cleaved to produce this compound as a secondary metabolite . Another study indicates that fatty acids like octadeca-cis-11 or cis-15-dienoic acid can yield this compound through degradation oup.com.

Enzymatic methods for preparing flavors rich in C6-C10 aldehydes, including (Z)-4-heptenal, involve reacting oils or fats containing unsaturated fatty acid triglycerides with a lipoxygenase preparation google.com. This is followed by thermal conversion, often under acidic conditions, to promote the cleavage of hydroperoxides into aldehydes google.com.

Precursor utilization in biotransformations is a key aspect of producing natural flavor compounds srce.hr. The selection of the precursor and the appropriate enzyme system dictates the final aldehyde products google.comgoogle.com.

Synthesis of Isotopic Analogs for Mechanistic and Quantitative Investigations

Isotopically labeled compounds, such as those containing deuterium (B1214612), are invaluable tools in chemical and biological research for elucidating reaction mechanisms, tracking metabolic pathways, and accurate quantitative analysis mdpi.comacs.orgmdpi.com. The synthesis of isotopic analogs of this compound allows for detailed studies of its formation, reactions, and fate in various systems researchgate.net.

Preparation of Deuterated this compound (e.g., this compound-D2)

The preparation of deuterated this compound involves introducing deuterium atoms into the molecule at specific positions. While general methods for preparing deuterated aldehydes exist, such as using N-heterocyclic carbene catalysts in D2O or H-D exchange reactions catalyzed by palladium, specific protocols for this compound-D2 are less commonly detailed in general literature mdpi.comgoogle.comnih.govgoogle.com.

One approach for synthesizing deuterated aldehydes involves the reduction of alkynols with reducing agents like lithium aluminum deuteride (B1239839), followed by oxidation researchgate.net. For example, the synthesis of [2,3-2H2]-(E)-2-octenal involved the reduction of 2-octyn-1-ol (B148842) with lithium aluminum deuteride and subsequent oxidation researchgate.net. A similar strategy could potentially be adapted for the synthesis of deuterated this compound, starting from a suitable hepten-1-ol precursor.

A study on the analysis of hept-cis-4-enal in milk mentions the synthesis of D7-hept-cis-4-enal for use in a stable isotope dilution assay, indicating that methods for preparing deuterated this compound exist and are utilized in research researchgate.net. Another source lists this compound-d2 as a deuterated labeled compound, confirming its existence and use, likely for research purposes medchemexpress.com.

Applications of Labeled Compounds in Reaction Pathway Elucidation

Isotopically labeled this compound is primarily used in research to understand its behavior in complex systems. One significant application is in quantitative analysis using techniques like stable isotope dilution assays (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) researchgate.netresearchgate.net. By spiking a sample with a known amount of the deuterated analog, the concentration of the endogenous, unlabeled this compound can be accurately determined by measuring the ratio of the labeled to unlabeled compound researchgate.netresearchgate.net. This is particularly useful for quantifying trace amounts of this compound in complex matrices like food or biological fluids researchgate.net.

Labeled aldehydes are also used as tracers to study reaction mechanisms and metabolic pathways acs.org. By following the fate of the deuterium label, researchers can gain insights into how this compound is formed, transformed, or degraded by enzymes or chemical reactions acs.orginchem.org. For instance, deuterium-labeling experiments have been used to support proposed mechanisms in organic reactions involving aldehydes acs.org. In biological systems, stable isotope labeling helps in tracking the movement and transformation of molecules within metabolic pathways mdpi.com.

While direct studies specifically detailing the use of labeled this compound for elucidating its precise biosynthetic or metabolic pathways in specific organisms were not extensively found, the general principles of using labeled aldehydes for such investigations are well-established mdpi.comacs.orginchem.org. The synthesis and application of deuterated this compound, such as this compound-D2 or D7-hept-cis-4-enal, are crucial for accurate quantification and mechanistic studies of this compound researchgate.netmedchemexpress.com.

Advanced Analytical Characterization in Research Contexts

Chromatographic Separation and Identification Techniques

Chromatographic methods are fundamental for separating cis-4-Heptenal from other volatile and semi-volatile compounds present in research samples. The choice of chromatographic technique depends on the nature of the sample matrix and the specific analytical objective, such as profiling volatile organic compounds or resolving structural isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of volatile organic compounds like this compound. GC separates compounds based on their volatility and interaction with the stationary phase, while MS provides structural information through the fragmentation pattern of the ionized molecules. This compound is often identified and quantified in various matrices, including food products, using GC-MS sigmaaldrich.com. It has been used as an analytical standard for the determination of aldehydes in different samples chemimpex.com.

Application of Retention Indices on Diverse Stationary Phases

Retention indices (RI) in GC are valuable parameters for compound identification, providing a measure of a compound's elution time relative to a series of standards, typically n-alkanes. By comparing the retention index of an unknown peak to known values obtained on the same stationary phase and under similar chromatographic conditions, analysts can increase the confidence in compound identification. For this compound, retention indices have been reported on both non-polar (e.g., DB-5MS) and polar stationary phases . The retention index can vary depending on the stationary phase used and the temperature program of the GC analysis researchgate.net. For example, Kovats retention indices on a standard non-polar phase for (Z)-4-Heptenal range from approximately 870 to 900 nih.gov.

Table 1: Reported Retention Indices for (Z)-4-Heptenal on Non-Polar Stationary Phases

| Stationary Phase Type | Retention Index Range | Reference |

| Standard Non-polar | 870 - 900 | nih.gov |

| Non-polar (e.g., DB-5MS) | 872–890 |

Note: Retention indices can vary based on specific column dimensions, film thickness, carrier gas flow rate, and temperature program.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides more detailed structural information compared to single-stage MS and is particularly useful for confirming the identity of a compound and studying its fragmentation pathways. For this compound, MS/MS can be used to obtain characteristic fragmentation patterns that aid in its unequivocal identification, especially in complex matrices where interfering compounds might be present. The fragmentation pattern of this compound under electron ionization (EI) typically shows characteristic ions that can be used for identification nih.govnist.gov. While specific MS/MS fragmentation details for this compound were not extensively detailed in the search results, the general principle of using MS/MS for enhanced specificity and structural confirmation in volatile compound analysis, including taste and odor compounds, is well-established ncsu.edu.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is primarily used for the separation of less volatile or thermally labile compounds. While GC is the preferred method for volatile aldehydes like this compound, HPLC can be valuable for separating isomers, including geometric (cis/trans) and stereoisomers, which may not be easily resolved by GC alone, depending on the stationary phase.

Chiral Column Applications for Stereoisomer Differentiation

Chiral HPLC columns are specifically designed to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. Although this compound itself does not possess a chiral center and thus does not have enantiomers, chiral chromatography can be relevant in research involving reactions where this compound is a reactant or product, and stereocenters are introduced. For instance, in the synthesis of complex molecules utilizing this compound as a starting material, chiral HPLC has been employed to determine the enantiomeric excess of chiral intermediates or products uio.no. This demonstrates the utility of chiral HPLC in research contexts involving reactions of this compound where stereoselectivity is a critical aspect.

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques provide complementary information to chromatography and mass spectrometry, allowing for the confirmation of chemical structure and the assessment of purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of organic molecules. Both ¹H NMR and ¹³C NMR can provide detailed information about the number and types of hydrogen and carbon atoms in this compound, as well as their connectivity and chemical environment, including the configuration of the cis double bond. While specific NMR spectra for this compound were not fully detailed in the search results, NMR is a standard method for structural confirmation of organic compounds tcichemicals.comtcichemicals.combldpharm.com.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their vibrational modes. The IR spectrum of this compound would show characteristic absorption bands corresponding to the aldehyde C=O stretch, the C=C stretch of the cis double bond, and C-H stretches (including vinylic and aldehydic protons). FTIR and ATR-IR spectra for (Z)-4-Heptenal are available in databases, confirming its structure nih.gov.

Ultraviolet-Visible (UV-Vis) spectroscopy is typically used to detect compounds with chromophores, such as conjugated double bonds or carbonyl groups. While a simple α,β-unsaturated aldehyde would have a characteristic UV absorption, the isolated double bond in this compound means its UV-Vis spectrum is less informative for structural elucidation compared to NMR or IR, but it could potentially be used for detection or quantification if derivatized or if the matrix allows. No specific details on the UV-Vis spectrum of underivatized this compound for structural confirmation were found in the search results.

Purity assessment of this compound is commonly performed using GC, often with a flame ionization detector (FID) chemimpex.comtcichemicals.comtcichemicals.comvwr.comfishersci.cavwr.comvwr.com. The percentage purity is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram. Spectroscopic methods like NMR and IR can also be used to check for the presence of impurities by identifying signals or bands not corresponding to this compound.

Table 2: Spectroscopic Methods for Characterization of this compound

| Spectroscopic Method | Information Provided | Application in this compound Analysis |

| NMR (¹H and ¹³C) | Detailed structural connectivity and environment | Structural confirmation |

| IR | Presence of functional groups (C=O, C=C) | Structural confirmation |

| UV-Vis | Electronic transitions (less informative for isolated C=C) | Potential detection/quantification (if applicable) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). For this compound, NMR can provide detailed information about the arrangement of atoms, the presence of the aldehyde group, the position and configuration (cis) of the double bond, and the surrounding functional groups.

While specific detailed NMR spectra for this compound were not extensively detailed in the search results, the availability of analytical standards and digital NMR resources indicates that NMR is a standard method for its characterization and identity confirmation. sigmaaldrich.comsigmaaldrich.com For instance, digital reference materials for cis-4-Hepten-1-al are available on platforms like ChemisTwin® for NMR analysis, allowing for comparison against sample spectra for identity confirmation and quantification using digital external standards. sigmaaldrich.comsigmaaldrich.com

A typical ¹H NMR spectrum of this compound would show characteristic signals for the aldehyde proton (~9.8 ppm), the vinylic protons (~5.3-5.6 ppm), and the various methylene (B1212753) and methyl protons within the heptenal chain, with splitting patterns providing information about neighboring protons. A ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon (~190-200 ppm), the vinylic carbons (~120-135 ppm), and the aliphatic carbons, aiding in confirming the carbon skeleton and functional groups.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the spectrum. This method is particularly useful for compounds containing chromophores, such as conjugated double bonds or carbonyl groups, which absorb UV-Vis light.

Aldehydes, including this compound, contain a carbonyl group (C=O) which can exhibit n→π* electronic transitions in the UV region, typically around 280-300 nm, although this absorption is often weak. If the double bond in this compound were conjugated with the carbonyl group (e.g., in a α,β-unsaturated aldehyde), a stronger π→π* transition would be observed at a longer wavelength. However, in this compound, the double bond is at the 4-position, separated from the aldehyde group by two methylene groups, meaning they are not conjugated.

While direct research findings detailing the specific UV-Vis spectrum of this compound were not prominently found, spectrophotometric techniques are mentioned as applicable for the determination of cis-4-Hepten-1-al, suggesting that UV-Vis could be used, likely in conjunction with other methods, for certain analytical purposes, possibly involving derivatization to introduce a stronger chromophore if higher sensitivity is required. sigmaaldrich.com

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy or other detectors, providing more comprehensive analysis of complex samples.

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Identification

Gas Chromatography-Olfactometry (GC-O) is a specialized technique used to identify odor-active compounds within a complex mixture. It couples a gas chromatograph with a human olfactometer port, allowing a trained assessor to sniff the eluting compounds as they exit the GC column and perceive their aroma. This sensory information is correlated with the retention time and detector response (e.g., from a Mass Spectrometer).

This compound has been identified as a key odor-active compound in various food products using GC-O. researchgate.netjfda-online.comresearchgate.netnih.govnih.gov Studies on cooked meat, milk, and tea have utilized GC-O to detect and characterize the aroma contribution of this compound. researchgate.netjfda-online.comresearchgate.netnih.govnih.gov For instance, in cooked meat of farmed obscure puffer, (Z)-4-heptenal was detected by GC-O and described as having fishy, grassy, leafy, and green odors. jfda-online.com In fresh milk, hept-cis-4-enal was recognized as an important odorant with a low odor threshold value. researchgate.net GC-O analysis of white teas also identified (Z)-4-heptenal as an aroma-active compound, and correlation analysis suggested it might contribute to the stale aroma in aged jasmine tea. researchgate.netresearchgate.net

Research findings using GC-O have provided valuable insights into the sensory impact of this compound in different matrices. The technique allows researchers to differentiate between compounds that are present in a sample and those that actually contribute to its perceived aroma.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography (GC), often with Mass Spectrometry (MS) detection (HS-SPME-GC-MS), is a widely used technique for the analysis of volatile organic compounds (VOCs) in various samples. HS-SPME is a sample preparation method where a coated fiber is exposed to the headspace above a sample, adsorbing volatile compounds. The fiber is then inserted into the GC injector, where the adsorbed analytes are thermally desorbed and transferred onto the GC column for separation and analysis.

This technique is particularly suitable for the analysis of volatile aldehydes like this compound in food and biological samples. researchgate.netwmich.eduredalyc.orgresearchgate.netcabidigitallibrary.orgnih.gov HS-SPME coupled with GC has been employed to determine VOC profiles, including this compound, in matrices such as milk and fish. researchgate.netredalyc.org Studies have used HS-SPME-GC-MS for the characterization of volatile compounds in fish products and for evaluating oxidative stability in rice bran, where aldehydes like heptanal (B48729) and trans-2-heptenal (B126707) were monitored. sigmaaldrich.comresearchgate.net The method is considered solvent-free and efficient, combining extraction and concentration in a single step. nih.gov Optimization of HS-SPME parameters, such as temperature, time, and sample volume, is crucial for maximizing the extraction efficiency of target analytes like this compound. cabidigitallibrary.orgnih.gov

Research has shown that HS-SPME-GC-MS can effectively identify and quantify volatile compounds, including this compound, contributing to the aroma profile of various samples. redalyc.orgnih.gov

Quantitative Analysis Methodologies

Accurate quantification of this compound is essential in many research areas, particularly when assessing its concentration in food products or biological samples.

Stable Isotope Dilution Assay (SIDA) for Trace Level Quantification

Stable Isotope Dilution Assay (SIDA) is a highly accurate and sensitive quantitative analytical technique used for determining the concentration of specific substances in complex matrices, especially at trace levels. This method involves adding a known amount of a stable isotope-labeled analogue of the analyte (the internal standard) to the sample at the beginning of the analytical process. The native analyte and the labeled internal standard are then processed through the same extraction and purification steps. The ratio of the native analyte to the internal standard is measured, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), which allows for precise quantification even if there are losses during sample preparation.

SIDA has been successfully applied for the quantification of hept-cis-4-enal in fresh milk. researchgate.net In this research, D7-hept-cis-4-enal was synthesized and used as the internal standard for the SIDA. researchgate.net This approach allowed for the determination of hept-cis-4-enal concentrations in the low to medium picogram per gram range, revealing that concentrations increased during refrigerated storage. researchgate.net The use of a stable isotope-labeled standard compensates for variations in recovery during sample preparation and analysis, leading to more accurate and reliable quantitative results, particularly for volatile and labile compounds like this compound that may be present at very low concentrations. researchgate.netnih.govnih.gov

Mechanistic Investigations of Chemical Reactivity and Degradation Pathways

Oxidative Transformations of cis-4-Heptenal

Oxidation is a primary degradation pathway for aldehydes, leading to the formation of carboxylic acids and other oxygenated products. The presence of the double bond in this compound adds another site for oxidative attack.

Mechanisms of Carboxylic Acid Formation

The oxidation of aldehydes to carboxylic acids can occur through various mechanisms depending on the oxidizing agent and reaction conditions. A common pathway involves the nucleophilic addition of water to the carbonyl group, forming a gem-diol. This gem-diol can then be oxidized to the corresponding carboxylic acid libretexts.org.

For α,β-unsaturated aldehydes, such as this compound (though the double bond is at the 4 position, general principles of unsaturated aldehyde oxidation can apply), the Pinnick oxidation using sodium chlorite (B76162) (NaClO₂) under mild acidic conditions is a well-established method for conversion to carboxylic acids wikipedia.org. The proposed mechanism for the Pinnick oxidation involves chlorous acid (HClO₂) as the active oxidant, which adds to the aldehyde. A pericyclic fragmentation then occurs, transferring the aldehyde hydrogen to an oxygen on chlorine and releasing hypochlorous acid (HOCl) wikipedia.org.

While specific detailed mechanisms for the formation of the carboxylic acid from this compound via autoxidation or enzymatic oxidation in food systems are complex and can involve radical chain reactions initiated by the oxidation of unsaturated fatty acid precursors, the fundamental transformation of the aldehyde group to a carboxylic acid group involves the addition of oxygen and cleavage of the C-H bond of the aldehyde.

Identification of Other Oxidized Products

Beyond carboxylic acids, the oxidation of this compound can yield a variety of other products, particularly due to the reactivity of the double bond. In the context of lipid oxidation, this compound itself is a secondary oxidation product derived from the breakdown of polyunsaturated fatty acids scientificlabs.iecenmed.comresearchgate.netresearchgate.netmdpi.com. Further oxidation can lead to cleavage at the double bond, producing smaller carbonyl compounds and other fragments.

Studies on the ozonolysis of unsaturated aldehydes, which is a form of oxidative degradation, have identified smaller aldehydes as major reaction products. For example, the ozonolysis of this compound has been shown to produce propanal and succinic dialdehyde (B1249045) . This suggests that oxidative cleavage of the double bond is a significant degradation pathway, leading to the formation of scission products.

Reductive Reactions and Product Characterization

The aldehyde functional group in this compound can undergo reduction to form alcohols. The double bond can also be reduced, either selectively or in conjunction with the aldehyde.

Formation Pathways of Alcoholic Derivatives

Reduction of the aldehyde group in this compound yields the corresponding alcohol, cis-4-hepten-1-ol. This transformation can be achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Selective reduction of the double bond in this compound would lead to heptanal (B48729). Complete reduction of both the aldehyde and the double bond would result in heptan-1-ol. The choice of reducing agent and reaction conditions dictates the selectivity of the reduction. For instance, catalytic hydrogenation with specific catalysts can selectively reduce the double bond or the aldehyde group, or both.

In biological systems, enzymatic reduction can also occur. For example, in plants, unsaturated aldehydes like cis-3-hexenal (B147320) can be enzymatically reduced to the corresponding alcohols (e.g., cis-3-hexen-1-ol) by alcohol dehydrogenases mdpi.comperfumerflavorist.com. A similar enzymatic reduction pathway could potentially exist for this compound.

Substitution Reactions and Functional Group Interconversions

While the primary reactions of α,β-unsaturated aldehydes often involve the carbonyl group or the double bond, substitution reactions and functional group interconversions at other positions in the molecule are also possible under appropriate conditions. However, information specifically detailing substitution reactions of this compound is limited in the provided context. General reactions of aldehydes and alkenes could potentially apply to this compound, such as nucleophilic addition-elimination at the carbonyl carbon or electrophilic addition to the double bond followed by substitution. The formation of acetals, for instance, involves the reaction of the aldehyde with alcohols thegoodscentscompany.com.

Gas-Phase Reaction Kinetics and Atmospheric Chemistry

This compound's volatility suggests it can exist in the gas phase, making its reactions with atmospheric oxidants relevant to atmospheric chemistry. Key atmospheric oxidants include hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃).

Studies have investigated the gas-phase reaction kinetics of this compound with these radicals. The reaction with nitrate radicals (NO₃) has been studied, and a rate coefficient of 4.03 ± 0.24 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ has been reported at room temperature and atmospheric pressure acs.orgnih.govacs.org. This rate coefficient is relatively high compared to some other unsaturated aldehydes acs.org. The reaction of unsaturated aldehydes with NO₃ radicals typically proceeds via addition to the double bond or abstraction of the aldehydic hydrogen researchgate.net.

The reaction of this compound with ozone (O₃) has also been investigated. A reaction rate constant of greater than or equal to 148 ± 13 x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ has been reported . Ozonolysis of unsaturated compounds involves the cleavage of the double bond, forming carbonyl compounds and Criegee intermediates . As mentioned earlier, propanal and succinic dialdehyde were identified as major products from the ozonolysis of this compound .

While the provided information mentions the importance of reactions with OH radicals for unsaturated aldehydes in general researchgate.netconicet.gov.ar, specific rate coefficients or detailed product studies for the reaction of this compound with OH radicals were not explicitly found in the immediate search results. However, OH radical reactions with unsaturated aldehydes can involve addition to the double bond and abstraction of the aldehydic hydrogen researchgate.net.

The study of these gas-phase reactions is crucial for understanding the atmospheric fate and potential environmental impact of this compound, including its contribution to the formation of secondary organic aerosols and tropospheric ozone conicet.gov.ar.

Reactions with Atmospheric Oxidants (e.g., NO₃ Radicals, Ozone, OH Radicals)

Volatile organic compounds (VOCs), including unsaturated aldehydes like this compound, undergo chemical transformation in the troposphere through reactions with photochemically generated oxidants such as hydroxyl (OH) radicals, nitrate (NO₃) radicals, and ozone (O₃). oup.com These reactions are crucial for determining the atmospheric persistence of these compounds and their role in atmospheric chemistry. oup.com

Studies have investigated the reaction kinetics of this compound with atmospheric radicals, particularly NO₃ radicals. sigmaaldrich.com The nitrate radical is a significant atmospheric oxidant, especially during nighttime. researchgate.net

Measured room-temperature rate constants for the gas-phase reaction of NO₃ radicals with a series of unsaturated aldehydes, including this compound, have been determined. Using a flow tube system coupled to a laser-induced fluorescence (LIF) detection system, the rate constant for the reaction of NO₃ with this compound at 298 K was measured as 26.40 ± 0.40 in units of 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. researchgate.net Another study using a relative rates technique with a chemical ionization mass spectrometer reported a rate coefficient of 4.03 ± 0.24 in units of 10⁻¹³ cm³ molecule⁻¹ s⁻¹ for the reaction of NO₃ with this compound at room temperature and atmospheric pressure. acs.org

These reactions contribute to the degradation of this compound in the atmosphere. Tropospheric lifetimes calculated for unsaturated aldehydes based on typical NO₃ and OH concentrations indicate that both radicals provide effective tropospheric sinks for these compounds, with the nighttime reaction with NO₃ radicals being a potentially important loss process. researchgate.net

Atmospheric Reaction Rate Constants with NO₃ Radicals

| Compound | Rate Constant (10⁻¹⁴ cm³ molecule⁻¹ s⁻¹) at 298 K researchgate.net | Rate Coefficient (10⁻¹³ cm³ molecule⁻¹ s⁻¹) at Room Temperature acs.org |

| This compound | 26.40 ± 0.40 | 4.03 ± 0.24 |

| trans-2-Heptenal (B126707) | 9.59 ± 0.19 | 0.231 ± 0.036 |

| trans-2-Hexenal | 5.49 ± 0.95 | 0.136 ± 0.029 |

| trans-2-Pentenal | 2.88 ± 0.29 | 0.193 ± 0.040 |

| Crotonaldehyde | 1.61 ± 0.19 | - |

| Acrolein | 0.25 ± 0.04 | - |

Note: Different experimental techniques and conditions may lead to variations in reported rate constants. The table presents data from two different studies. researchgate.netacs.org

While specific rate constants for reactions with OH radicals and ozone for this compound were not as prominently detailed in the search results as those for NO₃, it is understood that unsaturated aldehydes generally react with these oxidants as well. oup.comconicet.gov.ar The reactions of O₃ with alkenes, for instance, proceed by initial addition to form a primary ozonide. osti.gov

Implications for Photochemical Smog and Secondary Organic Aerosol (SOA) Formation

The atmospheric oxidation of VOCs, including aldehydes, plays a significant role in the formation of secondary pollutants such as photochemical smog and secondary organic aerosols (SOA). researchgate.netconicet.gov.arrsc.orgmdpi.com Aldehydes are recognized as important precursors in the formation of tropospheric ozone and OH radicals. conicet.gov.ar They are also potential sources of SOA through their reactions with atmospheric oxidants and photolysis. conicet.gov.armit.edu

Unsaturated aldehydes can contribute to the oxidizing capacity of the troposphere and the formation of photochemical smog and SOA. conicet.gov.arrsc.org SOA is composed of particulate matter formed from the atmospheric transformation of organic species through gas-to-particle conversion. mit.eduau.dk Gas-phase oxidation reactions, initiated by oxidants like OH, NO₃, and O₃, are primary processes by which the volatilities of atmospheric organic species evolve. mit.edu Oxidation of a VOC can yield products with sufficiently low vapor pressure to condense and form SOA. mit.edu

The contribution of various VOCs to SOA formation is an active area of research. While monoterpenes and aromatic compounds are often considered dominant precursors, further investigations into SOA formation from individual biogenic VOCs are needed. au.dk Modeling efforts are used to simulate SOA formation based on the oxidation products and their volatility. acs.orgresearchgate.net

Retro-Aldol Condensation Mechanisms

Retro-aldol condensation is a chemical reaction where a β-hydroxy carbonyl compound, or a molecule that can rearrange to form one, is cleaved into a smaller aldehyde or ketone and an enolate (or enamine) equivalent. This reaction is the reverse of an aldol (B89426) condensation. libretexts.org Retro-aldol reactions play a role in various chemical and biochemical processes. libretexts.org

This compound has been identified as a product of retro-aldol condensation. researchgate.netjfda-online.com This formation pathway is particularly relevant in the context of the degradation of larger unsaturated aldehydes.

Formation from Larger Unsaturated Aldehydes (e.g., (E,Z)-2,6-Nonadienal)

A significant pathway for the formation of this compound is the retro-aldol condensation of larger unsaturated aldehydes, such as (E,Z)-2,6-Nonadienal. researchgate.netjfda-online.comresearchgate.netdss.go.thsemanticscholar.org This process has been observed in various systems, including food products, where (E,Z)-2,6-Nonadienal is derived from the oxidation of lipids, particularly linolenic acid. researchgate.netresearchgate.net

The proposed mechanism for the formation of this compound from (E,Z)-2,6-Nonadienal involves a water-mediated process. researchgate.netjfda-online.comresearchgate.net Initially, hydration of the α,β-double bond in (E,Z)-2,6-Nonadienal is thought to occur, leading to the formation of a β-hydroxy aldehyde, specifically 3-hydroxy-cis-6-nonenal. researchgate.net This β-hydroxy aldehyde is then susceptible to retro-aldol cleavage, breaking the carbon-carbon bond between the α and β carbons relative to the carbonyl group. This cleavage yields this compound and ethanal (acetaldehyde). researchgate.net

Studies using model systems have confirmed this degradation pathway. researchgate.netdss.go.th The rate of formation of this compound from (E,Z)-2,6-Nonadienal in aqueous systems is influenced by pH and temperature, being enhanced at alkaline pH and elevated temperatures. researchgate.net

Proposed Retro-Aldol Pathway

(E,Z)-2,6-Nonadienal + H₂O → 3-Hydroxy-cis-6-nonenal 3-Hydroxy-cis-6-nonenal → this compound + Ethanal

This retro-aldol degradation is considered responsible for the formation of this compound in various food flavors, including those found in fish and oysters. semanticscholar.org

Interactions with Biological Macromolecules

Aldehydes, due to their reactive carbonyl group, can interact with biological macromolecules, particularly proteins. mdpi.comresearchgate.net These interactions can lead to the formation of adducts and potentially impact the structure and functionality of the macromolecules.

Adduct Formation with Proteins and Amino Acid Side Chains

Aldehydes can form covalent adducts with proteins by reacting with nucleophilic amino acid side chains. researchgate.netacs.orgnih.govchalmers.semdpi.com Key amino acid residues involved in these reactions include lysine (B10760008), histidine, and cysteine, which possess reactive amine, imidazole, and thiol groups, respectively. unizg.hr

The reaction between aldehydes and the ε-amino group of lysine residues can result in the formation of Schiff bases. acs.org Further reactions can lead to more stable modifications. For instance, studies with trans-2-heptenal and lysine derivatives have shown the formation of stable pyridinium (B92312) adducts. nih.gov While this specific reaction was studied for a positional isomer, it illustrates the potential for unsaturated aldehydes to form complex adducts with lysine.

This compound has been shown to interact with food proteins, influencing flavor binding. acs.orgnih.gov The binding of flavors to proteins is a complex phenomenon influenced by factors such as hydrophobicity, volatility, and the spatial configuration of the flavor compound. acs.orgnih.gov

Research comparing the binding of different heptenals to commercial food protein isolates demonstrated that this compound exhibited lower binding ability compared to trans-2-heptenal. acs.orgnih.gov This difference has been attributed, in part, to the lower hydrophobicity and higher volatility of this compound, as well as its spherical spatial configuration compared to the more linear shape of trans-2-heptenal. acs.orgnih.gov

Protein-Flavor Binding Comparison

| Compound | Spatial Configuration | Hydrophobicity (log P) | Volatility | Average Protein Binding (%) acs.orgnih.gov |

| This compound | Spherical | < 2 acs.orgnih.gov | More volatile acs.orgnih.gov | 18.19 ± 2.98 acs.orgnih.gov |

| trans-2-Heptenal | Linear | Higher acs.orgnih.gov | Less volatile acs.orgnih.gov | 54.60 ± 2.98 acs.orgnih.gov |

| Heptanal | - | - | More volatile acs.orgnih.gov | 13.73 ± 3.95 (for PPI, SPI, LPI) acs.orgnih.gov |

Note: Average protein binding percentage is across various protein isolates (pea, soy, lupin, whey) under specific experimental conditions. acs.orgnih.gov

The presence of double bonds in the aldehyde structure can increase molecular rigidity and electron density, potentially enhancing protein binding through mechanisms like Michael addition or Schiff base reactions with amino acid residues such as lysine and histidine. acs.org

Impact on Macromolecular Structure and Functionality

The binding of aldehydes to proteins can lead to alterations in the protein's structure and, consequently, its functionality. While the specific impact of this compound binding on the detailed structural and functional changes of biological macromolecules is an area requiring further extensive research, the general principles of aldehyde-protein interactions provide insight.

The formation of covalent adducts can modify the chemical composition of the protein, potentially affecting its folding, stability, and interactions with other molecules. For example, interactions between aldehydes and amine and sulfhydryl groups in proteins have been shown to lower the volatility of the aldehydes, indicating a change in the properties of the resulting complex. chalmers.semdpi.com Aldehyde lipid oxidation products are known to bind to myofibrillar proteins in muscle tissue. mdpi.com

The extent and nature of the structural and functional changes depend on various factors, including the specific aldehyde, the targeted protein, the location and number of adducts formed, and the surrounding environment. These modifications can have implications in biological systems, potentially affecting enzymatic activity, protein-protein interactions, and other cellular processes.

Biochemical Pathways and Natural Occurrence Research

Lipid Oxidation as a Precursor Pathway

Lipid oxidation is a complex process involving the reaction of fatty acids, mainly PUFAs, with molecular oxygen, leading to the formation of primary and secondary oxidation products. nih.govencyclopedia.pubmdpi.com These secondary products, such as aldehydes, ketones, and alcohols, are largely responsible for the development of flavors and off-flavors in food systems. nih.govencyclopedia.pubmdpi.com cis-4-Heptenal is one of the major carbonyl compounds found in oxidized lipid materials. sigmaaldrich.comscientificlabs.ie

Role of n-3 Polyunsaturated Fatty Acids (PUFAs) as Precursors (e.g., Docosahexaenoic Acid, Linoleic Acid)

This compound is derived from the lipid oxidation of n-3 unsaturated fatty acids. researchgate.netresearchgate.netistanbul.edu.tr Specifically, it has been linked to the oxidation of docosahexaenoic acid (DHA) and linolenic acid. researchgate.netresearchgate.netresearchgate.netsapientia.ro While linoleic acid oxidation primarily yields other aldehydes like hexanal (B45976) and pentanal, the oxidation of linolenic acid and DHA can lead to the formation of this compound. nih.govmdpi.comresearchgate.netresearchgate.net

Table 1: Examples of Aldehydes Formed from Oxidation of PUFAs

| Fatty Acid Source | Example Aldehydes Produced |

| Linolenic Acid | Propanal, 2-pentenal, 2-butenal, 2-hexenal, 3-hexenal, 2,4-heptadienal, This compound |

| Linoleic Acid | Pentanal, heptanal (B48729), hexanal, 2-octenal, octanal (B89490), 2-heptenal |

| Docosahexaenoic Acid | This compound , 2,4,7-decatrienal (B148924) |

Autoxidation Mechanisms in Biological Systems

Autoxidation is a spontaneous free-radical chain reaction that occurs in the presence of oxygen. nih.govencyclopedia.pubmdpi.com This process involves initiation, propagation, and termination phases, leading to the formation of hydroperoxides as primary products. nih.govencyclopedia.pub These hydroperoxides are unstable and break down into volatile secondary products, including aldehydes like this compound. nih.govencyclopedia.pubmdpi.com PUFAs are particularly susceptible to autoxidation due to their multiple methylene-interrupted cis-double bonds. nih.govencyclopedia.pubmdpi.com

Enzymatic Lipid Peroxidation Mechanisms

Enzymatic oxidation, primarily mediated by lipoxygenase (LOX), also plays a significant role in the formation of volatile carbonyl compounds, including this compound. nih.govencyclopedia.pubmdpi.comnih.gov Lipoxygenases are enzymes found in plants, animals, and fish that catalyze the oxidation of unsaturated fatty acids containing a cis, cis-(1-4)-pentadiene unit. nih.govencyclopedia.pubmdpi.comnih.gov This enzymatic reaction produces conjugated hydroperoxides, which can then be further converted into volatile aldehydes and alcohols. nih.govencyclopedia.pubmdpi.comnih.gov Lipoxygenase in fish, for instance, can react with fatty acids to produce this compound and 2,4,7-decatrienal isomers, contributing to the characteristic fishy aroma. nih.govencyclopedia.pubmdpi.com

Biosynthesis in Biological Systems

Beyond general lipid oxidation, this compound can be formed through specific enzymatic and microbial pathways in biological systems.

Microbial Production and Transformations in Fermented Food Systems

Microbial activity in fermented food systems can contribute to the formation of this compound. It has been identified as a characteristic volatile flavor compound in naturally fermented foods like Mouding sufu, a traditional Chinese fermented tofu product. sigmaaldrich.comresearchgate.net The microbial community succession during fermentation, involving specific bacterial and fungal genera, is related to the formation of key aroma compounds, including this compound. researchgate.net

Enzymatic Conversion Pathways in Plants and Animals

Enzymatic pathways in plants and animals are involved in the biosynthesis of volatile compounds from fatty acids. In plants, hydroperoxide lyases, acting on hydroperoxy fatty acids produced by lipoxygenases, can lead to the formation of shorter-chain aldehydes. encyclopedia.pub While the direct enzymatic conversion pathway specifically yielding this compound in plants or animals is not as extensively detailed as the general lipid oxidation routes in the provided search results, the involvement of lipoxygenases and subsequent enzymatic cleavage of hydroperoxides highlights the potential for such biosynthetic routes. Lipoxygenase activity in fish is known to produce this compound. nih.govencyclopedia.pubmdpi.com

Table 2: Enzymes Involved in Lipid Oxidation and Volatile Formation

| Enzyme Class | Role | Relevant to this compound Formation |

| Lipoxygenase (LOX) | Catalyzes the oxidation of PUFAs to hydroperoxides. | Directly involved in producing precursors that lead to this compound. nih.govencyclopedia.pubmdpi.comnih.gov |

| Hydroperoxide Lyase | Cleaves fatty acid hydroperoxides into aldehydes and oxoacids (primarily in plants). | Can produce shorter-chain aldehydes from hydroperoxides. encyclopedia.pub |

| Alcohol Dehydrogenase | Converts aldehydes to alcohols (can be involved in subsequent transformations of volatile aldehydes). | Involved in downstream metabolism of aldehydes. encyclopedia.pub |

Occurrence in Biological Matrices and Food Systems

This compound is found naturally in a range of food products, where it can act as both a desirable flavor component at low concentrations and an off-flavor compound at higher levels or upon storage and processing cenmed.comresearchgate.net. Its presence is often a result of lipid oxidation pathways, which can be influenced by factors such as enzymatic activity (e.g., lipoxygenase), thermal processing, and storage conditions encyclopedia.pubnih.gov.

Distribution in Seafood and Dairy Products

This compound is a notable volatile compound found in seafood and dairy products. It is frequently detected in fish and fish oil, where it is considered a product of the oxidative breakdown of fats cenmed.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbook.comscientificlabs.compharmaffiliates.comscientificlabs.com. Specifically, it has been associated with the characteristic "fishy" aroma and off-flavors in fish oil cenmed.comsigmaaldrich.comsigmaaldrich.comscientificlabs.comscientificlabs.com. In raw fish like cod and salmon, this compound can elicit "boiled" and "cooked potato" notes, while in cooked fish, it may contribute to "fishy," "cardboard-like," and "paint-like" odors researchgate.net. Studies have shown its presence in cooked seafood such as mussels, lobster, and crab . Lipoxygenase in fish can react with fatty acids to produce this compound encyclopedia.pubnih.gov.

In dairy products, this compound has been identified in milk and butter cenmed.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscientificlabs.comcontaminantdb.ca. It is considered an important volatile flavor component in milk, derived from the oxidation of linolenic acid (LNA) mdpi.comresearchgate.net. Its concentration in fresh milk is typically in the low to medium picogram per gram range researchgate.net. At low levels, this compound can enhance fresh cream notes in various dairy-based flavors, including cheese thegoodscentscompany.combedoukian.combedoukian.comperflavory.com.

Below is a table summarizing the occurrence of this compound in seafood and dairy products:

| Food Category | Specific Products | Notes |

| Seafood | Fish, Fish Oil, Dried Bonito, Krill | Associated with "fishy" aroma and off-flavors; product of fat oxidation. cenmed.comsigmaaldrich.comsigmaaldrich.comresearchgate.netsigmaaldrich.comchemicalbook.comscientificlabs.compharmaffiliates.comscientificlabs.com |

| Cooked Seafood (Mussels, Lobster, Crab) | Key contributor to aroma profiles. | |

| Dairy Products | Milk, Butter | Important volatile flavor component; derived from LNA oxidation. cenmed.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscientificlabs.comcontaminantdb.camdpi.comresearchgate.net |

| Cheese | Enhances fresh cream notes at low levels. thegoodscentscompany.combedoukian.combedoukian.comperflavory.com |

Presence in Plant-Derived Products and Other Natural Sources

Beyond seafood and dairy, this compound has been detected in a variety of plant-derived products and other natural sources. These include boiled potato, peppermint, Scotch, spearmint, and wheat bread cenmed.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscientificlabs.com. In boiled potatoes, this compound is a major contributor to the aroma, formed through the degradation of trans-2,cis-6-nonadienal (B146757) via a water-mediated retro-aldol condensation researchgate.net.

It has also been reported in a wider range of fruits and vegetables, including apple, apricot, banana, black currant, cauliflower, celery, bergamot, kumquat, yuzu, dill, grape, guava, mangosteen, melon, nectarine, olive, parsley, passionfruit, peach, pear, plum, pomegranate, raspberry, sage clary, starfruit, strawberry, tea, thyme, and tomato perfumerflavorist.com. In some Brassicaceae species, such as B. incana, this compound has been found in higher amounts compared to others mdpi.com.

The natural occurrence of this compound in various sources is summarized below:

| Category | Specific Sources | Notes |

| Plant-Derived | Boiled Potato, Wheat Bread | Contributes to characteristic aroma. cenmed.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comresearchgate.netscientificlabs.com |

| Peppermint, Scotch, Spearmint | Identified as naturally occurring. cenmed.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscientificlabs.com | |

| Fruits (Apple, Apricot, Banana, Black Currant, Bergamot, Kumquat, Yuzu, Grape, Guava, Mangosteen, Melon, Nectarine, Peach, Pear, Plum, Pomegranate, Raspberry, Starfruit, Strawberry) | Detected in various fruits. perfumerflavorist.com | |

| Vegetables (Cauliflower, Celery, Olive, Parsley, Tea, Thyme, Tomato, B. incana) | Found in a range of vegetables and herbs. perfumerflavorist.commdpi.com | |

| Other Natural Sources | Krill | Identified as naturally occurring. cenmed.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscientificlabs.com |

Changes in Concentration during Storage and Processing

The concentration of this compound in food systems can change significantly during storage and processing, primarily due to its formation or degradation via lipid oxidation and other reactions.

During refrigerated storage of fresh milk, the concentration of this compound has been observed to increase researchgate.net. This increase during storage contributes to changes in milk flavor researchgate.net. In cold-stored fish, this compound is known to contribute to the "cold storage flavor" and can be associated with undesirable "fishy" or "rancid" odors researchgate.netmdpi.com. Studies on farmed hybrid catfish muscle during refrigerated storage showed a consistent trend in this compound content across different muscle locations, with the dorsal muscle exhibiting a higher concentration than other muscles throughout storage mdpi.com.

Processing methods can also influence this compound levels. It is a product of the oxidative breakdown of fats, which can be accelerated by thermal processing chemicalbook.comencyclopedia.pub. While cooking can lead to the production of this compound in seafood, its contribution to flavor can vary, being potentially desirable in freshly cooked crab meat but undesirable in cod researchgate.net. The formation of this compound from the degradation of trans-2,cis-6-nonadienal occurs through a water-mediated retro-aldol condensation reaction, which can happen during the processing of foods like potatoes researchgate.net.

Research also indicates that this compound can interact with food proteins, influencing flavor binding. Its spherical configuration is suggested to lead to weaker binding compared to linear aldehydes like trans-2-heptenal (B126707) nih.gov. This binding can affect the volatility and thus the perceived concentration of this compound in a food matrix nih.gov.

Here's a summary of the changes in concentration during storage and processing:

| Condition | Effect on this compound Concentration | Notes |

| Refrigerated Storage | Increase (in milk) | Contributes to flavor changes. researchgate.net |

| Cold Storage (Fish) | Contributes to off-flavor | Associated with "cold storage flavor" and "fishy" odors. researchgate.netmdpi.com |

| Processing (General) | Formation via lipid oxidation | Can be accelerated by thermal processing. chemicalbook.comencyclopedia.pub |

| Cooking (Seafood) | Production occurs | Contribution to flavor varies depending on the seafood type. researchgate.net |

| Retro-aldol Condensation | Formation from precursors | Occurs in foods like potatoes during processing. researchgate.net |

| Interaction with Proteins | Binding affects perceived concentration | Spherical shape may lead to weaker binding compared to linear aldehydes. nih.gov |

Role in Aroma Chemistry and Olfactory Perception Research

Contribution to Flavor Profiles in Food Systems

cis-4-Heptenal is a key contributor to the aroma profiles of various foods, particularly in seafood like cooked mussels, lobster, and crab. It is also found in flavor concentrates. Beyond seafood, it has been detected in dairy products (butter, milk), boiled potato, peppermint, spearmint, Scotch, and wheat bread. scientificlabs.comsigmaaldrich.com

The impact of this compound on food aroma can be both desirable and undesirable, depending on the food matrix and its concentration. In cooked seafood and certain flavor concentrates, its potato-like note at low concentrations can be a positive attribute. It is also described as having a powerful, fatty, somewhat fishy, and, in high dilution, creamy odor, and is used to impart fried, buttery, and creamy flavors in various applications, including dairy and caramel (B1170704) flavors, and even in some tea varieties. chemicalbook.comthegoodscentscompany.combedoukian.combedoukian.com

However, this compound is also associated with off-flavors, particularly in stored foods. It is a product of the oxidative breakdown of fats, especially the oxidation of n-3 unsaturated fatty acids, and is naturally found in fish oils. chemicalbook.comresearchgate.net Its accumulation during cold storage of fish, such as cod and salmon, has been linked to undesirable "cold storage flavor" and "rancid" or "dried fish" odors. researchgate.net In jasmine tea, this compound with a fish oil aroma might be the main compound leading to a stale aroma during storage. mdpi.com

Here is a summary of its odor descriptors and associated food applications:

| Concentration | Odor Descriptors | Key Food Applications |

| Low | Potato-like | Seafood (cooked mussels, lobster, crab), Flavor Concentrates |

| High | Cardboard-like, Linseed oil-like | Associated with off-flavors in stored products |

| Various/Dilution | Fatty, Green, Fishy, Creamy, Fried, Buttery, Sharp, Grassy, Vegetable, Tea notes | Seafood, Flavor Concentrates, Dairy, Caramel, Tea chemicalbook.comthegoodscentscompany.combedoukian.combedoukian.com |

| Associated with off-flavor | Cooked fish, Stale, Fish oil, Rancid, Dried fish | Cold-stored fish, Stored jasmine tea researchgate.netmdpi.com |

Food processing methods significantly influence the formation and perceptual impact of this compound. It is commonly found in cooked and stored seafood. researchgate.net Cooking, in particular, is an important factor in its production in fish like cod. researchgate.net

Lipid oxidation is a primary pathway for the formation of this compound. It can be derived from the autoxidation of long-chain polyunsaturated n-3 fatty acids, such as docosahexaenoic acid. researchgate.net Lipoxygenase-mediated reactions in fish can also produce this compound, contributing to the aroma of freshly harvested fish. mdpi.com During storage, especially cold storage, the hydrolysis and oxidation of lipids can lead to the accumulation of this compound, contributing to undesirable rancid-type compounds. researchgate.net

The stability of this compound during storage can be affected by environmental factors like water content, which can accelerate the oxidative degradation of fatty acids. mdpi.com

Impact on Desirable and Undesirable Aroma Characteristics

Olfactory Interaction Mechanisms

The perception of this compound, especially in complex food matrices, involves interactions with other volatile compounds and the olfactory system.

Aroma perception in mixtures of volatile compounds is complex and can involve synergistic or masking effects. Synergism occurs when the perceived intensity of a mixture is greater than the sum of the intensities of the individual components, while masking (or suppression) occurs when the presence of one compound reduces the perceived intensity of another. psu.edumdpi.com

This compound's odor has been shown to synergize with methional (3-(methylthio)propanal), another compound with a potato-like odor, contributing to the sensory characteristics of dishes. While studies have screened this compound against other aldehydes like hexanal (B45976), heptanal (B48729), octanal (B89490), and benzaldehyde (B42025) for interactions, significant interactions at tested concentrations were observed between octanal and methional, suggesting highly specific competition for receptor binding sites. psu.edu This indicates that the interaction profile of this compound in mixtures is complex and depends on the specific co-occurring volatile compounds. The intricate process of volatile compound perception is influenced by compound concentration, volatility, and the antagonism and synergy interactions between aroma compounds. mdpi.com

Olfactory receptors discriminate subtle differences in the chemical structures of odorants. psu.edu Odor masking or suppression can result from the competition of odorants for binding sites on olfactory receptors. psu.edu While research has investigated the interaction of various aldehydes, including this compound, with olfactory receptors, specific detailed findings on the competitive binding of this compound at olfactory receptor sites compared to a wide range of other odorants are still an active area of research. Studies on the human olfactory receptor OR1G1, for instance, have explored the binding of various ligands, highlighting the complex relationship between molecular structure and receptor activation. oup.com

Synergistic and Masking Effects with Other Volatile Compounds

Molecular Basis of Olfactory Perception

The perception of odor begins with the interaction of volatile molecules, like this compound, with olfactory receptors located on olfactory receptor neurons in the nasal epithelium. nih.gov These receptors are G protein-coupled receptors (GPCRs) and are encoded by a large gene family. oup.comnih.govoup.com The binding of an odorant to its specific receptor triggers a cascade of events that generates an electrical signal, which is then transmitted to the olfactory bulb and subsequently to other brain regions for processing and perception of the odor. nih.gov

Research into the molecular basis of olfactory perception involves understanding the structural features of odorant molecules that determine their binding affinity and efficacy at specific olfactory receptors. Studies have aimed to model the interaction between odorants and olfactory receptors, including identifying key residues within the receptor binding site that are involved in ligand binding. oup.comresearchgate.netnih.gov For example, studies on the I7 receptor, which responds to aldehydes like heptanal and octanal, have shown that even single point mutations in the receptor protein can alter ligand specificity. nih.govnih.gov The binding site for aldehydes in some olfactory receptors is located between transmembrane domains, with specific amino acids playing crucial roles in the interaction with the aldehyde group. oup.comnih.gov

While the precise olfactory receptors that bind specifically and exclusively to this compound are not exhaustively characterized in the provided search results, the general principles of olfactory perception apply. The unique structure of this compound, with its seven-carbon chain, a cis double bond at the fourth position, and an aldehyde group, dictates its interaction profile with specific olfactory receptors, contributing to its characteristic aroma. Understanding these molecular interactions is crucial for deciphering how the brain translates chemical structures into perceived odors.

Odorant-Receptor Binding Dynamics and Mechanisms

The mechanism by which this compound elicits specific aroma perceptions involves its binding to molecular targets, specifically olfactory receptors (ORs). These receptors, part of the large family of G-protein-coupled receptors (GPCRs), are expressed in olfactory sensory neurons (OSNs). oup.comoup.com Each OSN typically expresses a single type of OR, but a single OR can respond to multiple odorants, and conversely, an odorant can activate a pattern of different ORs, contributing to the combinatorial coding of odor quality. oup.comresearchgate.netnih.gov

Research using calcium imaging in mouse olfactory turbinates has shown that a subset of OSNs can mediate distinct signaling pathways when activated by structurally similar ligands, including this compound, 2-heptanone (B89624), and heptaldehyde. researchgate.netnih.gov While 2-heptanone primarily activates the cAMP signaling pathway and heptaldehyde triggers the diacylglycerol pathway, the increase in intracellular calcium evoked by this compound is a result of a combination of activation mediated by the adenylate cyclase pathway and suppression generated by phospholipase C signaling. researchgate.netnih.gov Pharmacological studies suggest novel mechanisms are involved in the phospholipase C-mediated intracellular calcium changes induced by this compound. nih.gov Binary-mixture studies and cross-adaptation data indicate that these three odorants may act on the same olfactory receptor. researchgate.netnih.gov This highlights the complexity of OR activation and signal transduction, where a single receptor can mediate multiple signaling pathways depending on the ligand. nih.gov

The binding of odorants to ORs involves various interaction forces, including hydrophobic interactions, hydrogen bonds, and ionic bonds. researchgate.net Studies on aldehyde recognition by mammalian ORs suggest that some ORs specific for the aldehyde functional group may detect aldehydes through their ability to react with water to form a gem-diol. acs.org This hydration can alter the amphipathic nature of the aldehyde, potentially affecting the kinetics of binding and release from the receptor pocket or allowing water molecules to mediate recognition. acs.org

Computational Modeling of Olfactory Receptor Interactions (e.g., Molecular Dynamics Simulations)

Computational modeling techniques, such as molecular dynamics (MD) simulations and molecular docking, are increasingly employed to study the interaction between odorant molecules and olfactory receptors. researchgate.netnih.gov These methods help predict and explore how odor molecules bind to ORs and the resulting conformational changes in the receptor. researchgate.netnih.gov

MD simulations are considered an innovative tool for unraveling the intricacies of small molecular ligand-receptor protein interactions. nih.gov By integrating techniques like cryo-electron microscopy with MD simulations, researchers can delineate the activation mechanisms of olfactory receptors. nih.gov Studies have shown that structural alterations induced in extracellular loops of ORs by odorant molecules can trigger receptor activation, underscoring the significance of MD simulations in understanding these dynamic processes. nih.gov

Computational methods can also be used to predict the receptive range of olfactory receptors by tuning an electronic nose to the response pattern of a specific OR activated by a set of known odorants. psu.edu This approach allows for the prediction of the receptor's response to other odorants. psu.edu While challenges remain in obtaining comprehensive structural characterization of many human ORs due to factors like limited expression and structural heterogeneity, computational approaches complement experimental studies in understanding odorant binding mechanisms. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Olfaction for Aldehydic Compounds

Quantitative Structure-Activity Relationships (QSAR) are utilized in olfaction research to establish correlations between the chemical structures of odorants and their biological activity, such as odor detection thresholds or perceived odor quality. nih.govresearchgate.netoup.com This approach aims to predict olfactory properties based on molecular features. oup.com